Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a brominated phenoxy group and a dihydro-oxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Oxazole Ring Formation: The dihydro-oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the brominated phenoxy group with the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The brominated phenoxy group and the dihydro-oxazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(4,5-dihydro-2-oxazolyl)phenol: Shares the brominated phenoxy group and dihydro-oxazole ring.
3-methylisoxazole: Shares the isoxazole ring structure.
Uniqueness
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is unique due to its combination of a brominated phenoxy group, a dihydro-oxazole ring, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105639-04-1 |
---|---|
Molecular Formula |
C18H21BrN2O3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-[5-[2-bromo-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21BrN2O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10H2,1H3 |
InChI Key |
PKMTXOUBFKIDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.